
Pyrimidine, 2,4-diamino-5-(p-bromophenyl)-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine is a heterocyclic organic compound that features a pyrimidine ring substituted with a bromophenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine typically involves the reaction of 4-bromoaniline with 2,4-dichloro-6-methylpyrimidine under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 4-bromoaniline displaces the chlorine atoms on the pyrimidine ring.
Reaction Conditions:
Reagents: 4-bromoaniline, 2,4-dichloro-6-methylpyrimidine
Solvent: Dimethylformamide (DMF) or another polar aprotic solvent
Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the synthesis of 5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid
Reduction: LiAlH4 in ether, NaBH4 in methanol
Substitution: Palladium catalyst, boronic acid, base (e.g., K2CO3), solvent (e.g., toluene), temperature (80-100°C)
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of various substituted phenyl derivatives
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine has several applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in the design of chemical probes to investigate biological pathways and mechanisms.
Industrial Applications: The compound is used as an intermediate in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to altered cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-bromophenyl)-4,6-dichloropyrimidine
- 5-(4-bromophenyl)-2,4-diaminopyrimidine
- 5-(4-bromophenyl)-6-methyl-2,4-dihydroxypyrimidine
Uniqueness
5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both the bromophenyl and methyl groups enhances its potential as a versatile intermediate in the synthesis of various bioactive compounds.
Propiedades
Número CAS |
7331-25-1 |
|---|---|
Fórmula molecular |
C11H11BrN4 |
Peso molecular |
279.14 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H11BrN4/c1-6-9(10(13)16-11(14)15-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H4,13,14,15,16) |
Clave InChI |
NVIBTXFGDLIYIR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic acid methyl ester](/img/structure/B13798180.png)
![(2S,5S)-7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13798181.png)
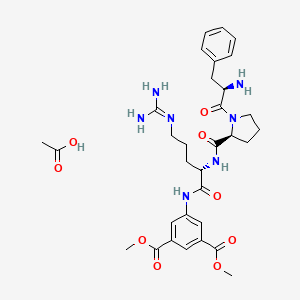


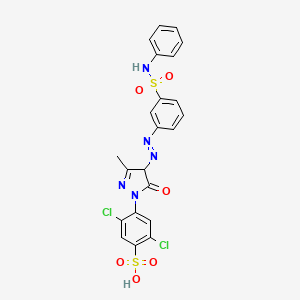
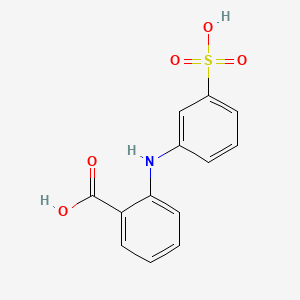
![Azeto[1,2-A]benzimidazole](/img/structure/B13798211.png)
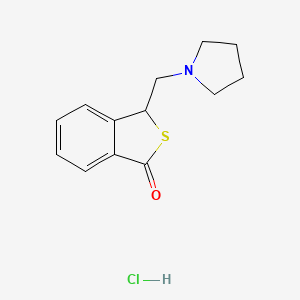
![4-[(1,4-dimethyl-1,5-dihydro-1,2,4-triazol-1-ium-3-yl)diazenyl]-N,N-diethylaniline;methyl sulfate](/img/structure/B13798236.png)

![sodium;hydroxy-[(2S,3R)-3-methyloxiran-2-yl]phosphinate](/img/structure/B13798245.png)
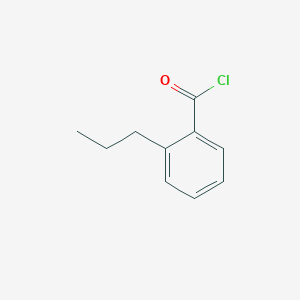
![2-[(1R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]acetic acid](/img/structure/B13798255.png)
